![molecular formula C25H18N2O5 B2968357 (E)-methyl 2-(3-(4-(benzoyloxy)phenyl)-2-cyanoacrylamido)benzoate CAS No. 469873-06-1](/img/structure/B2968357.png)
(E)-methyl 2-(3-(4-(benzoyloxy)phenyl)-2-cyanoacrylamido)benzoate
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Overview
Description
The compound is a complex organic molecule. It contains a benzoyloxy group, which is a benzene ring attached to an oxygen atom, and a cyanoacrylamido group, which includes a nitrile (-C≡N) and an amide (-CONH2) group .
Synthesis Analysis
The synthesis of such complex organic molecules often involves multiple steps, each introducing a new functional group. For example, the benzoyloxy group might be introduced via a reaction with benzoyl chloride, while the cyanoacrylamido group could be formed through a reaction with cyanoacrylic acid .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The benzoyloxy group would contribute to the aromaticity of the molecule, while the cyanoacrylamido group would introduce polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzoyloxy group might participate in electrophilic aromatic substitution reactions, while the nitrile group in the cyanoacrylamido part could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzoyloxy group might increase its lipophilicity, while the cyanoacrylamido group could enhance its reactivity .Scientific Research Applications
Controlled Radical Polymerization
Homopolymers of a monosubstituted acrylamide with an amino acid moiety, similar in structure to (E)-methyl 2-(3-(4-(benzoyloxy)phenyl)-2-cyanoacrylamido)benzoate, have been synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization. This process enables the formation of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, demonstrating the compound's utility in precise polymer synthesis (Mori, Sutoh, & Endo, 2005).
Synthesis of Polyfunctional Heterocyclic Systems
Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog, related to the query compound, serve as versatile synthons for the preparation of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, and isoxazoles. This underscores the compound's role in synthesizing complex heterocyclic structures which are pivotal in drug development and materials science (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Mesophase Behavior in Liquid Crystals
The effect of terminal substituents on the mesophase behavior of methyl-substituted phenyl azo benzoates, which share structural features with the query compound, highlights its potential in designing materials with specific liquid crystalline properties. These findings are essential for developing advanced materials for displays and optical devices (Naoum, Fahmi, Alaasar, & Ahmed, 2011).
Photopolymerization and Material Properties
Studies on the influence of lateral methyl substituents in acrylates, including compounds similar to (E)-methyl 2-(3-(4-(benzoyloxy)phenyl)-2-cyanoacrylamido)benzoate, on the properties of oriented polymer networks reveal insights into photopolymerization mechanisms and the resulting material characteristics. Such research aids in fabricating materials with desired optical and mechanical properties, useful in various technological applications (Broer, Hikmet, & Challa, 1989).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[[(E)-3-(4-benzoyloxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O5/c1-31-25(30)21-9-5-6-10-22(21)27-23(28)19(16-26)15-17-11-13-20(14-12-17)32-24(29)18-7-3-2-4-8-18/h2-15H,1H3,(H,27,28)/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUKXEHHUZBHJN-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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